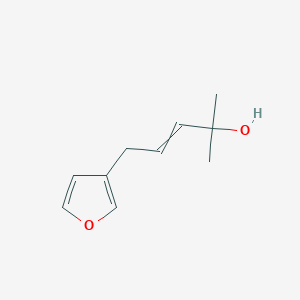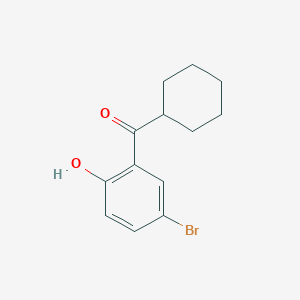
(5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone is an organic compound that features a brominated phenol group attached to a cyclohexyl methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone can be achieved through the Fries rearrangement of p-bromophenyl cyclohexanecarboxylate using aluminum chloride as a catalyst. The reaction is typically conducted without a solvent at a temperature of 120°C for one hour, yielding the desired product with a 55% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Fries rearrangement method mentioned above can be scaled up for industrial applications. The use of aluminum chloride as a catalyst and the solvent-free conditions make this method potentially suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
(5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. The cyclohexyl methanone moiety provides structural stability and can modulate the compound’s overall properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-2-methoxyphenyl)(cyclohexyl)methanone: Similar structure but with a methoxy group instead of a hydroxy group.
(5-Bromo-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone: Contains a pyrazole ring instead of a cyclohexyl group.
Uniqueness
(5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone is unique due to the presence of both a brominated phenol group and a cyclohexyl methanone moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
81066-17-3 |
|---|---|
Formule moléculaire |
C13H15BrO2 |
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
(5-bromo-2-hydroxyphenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C13H15BrO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9,15H,1-5H2 |
Clé InChI |
SCPWHGOMSFGOAU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)C2=C(C=CC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


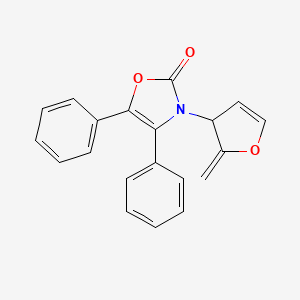
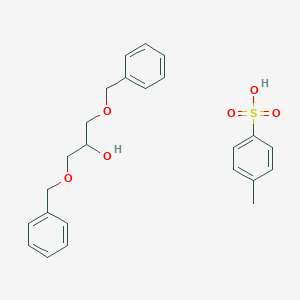
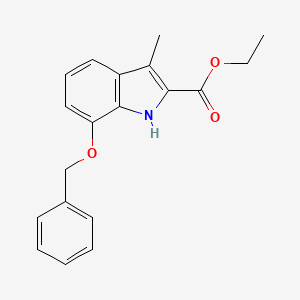
![2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14416478.png)
![2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene](/img/structure/B14416482.png)


![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)

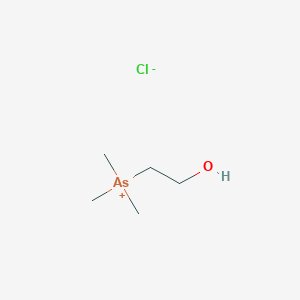
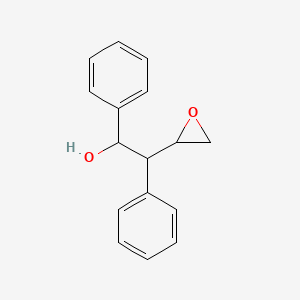
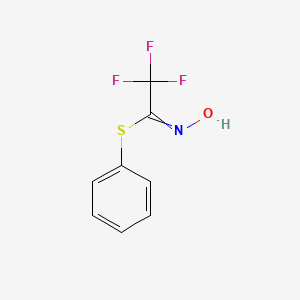
![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
